5-Chloro-2,6-dimethylhept-1-en-3-yne

Catalog No.
S15074636
CAS No.
63768-68-3
M.F
C9H13Cl
M. Wt
156.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,6-dimethylhept-1-en-3-yne

CAS Number

63768-68-3

Product Name

5-Chloro-2,6-dimethylhept-1-en-3-yne

IUPAC Name

5-chloro-2,6-dimethylhept-1-en-3-yne

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

InChI

InChI=1S/C9H13Cl/c1-7(2)5-6-9(10)8(3)4/h8-9H,1H2,2-4H3

InChI Key

JAWCWOUJSBJHND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC(=C)C)Cl

5-Chloro-2,6-dimethylhept-1-en-3-yne is a chemical compound with the molecular formula C9H13Cl\text{C}_9\text{H}_{13}\text{Cl} and a CAS number of 287471-30-1. This compound features a heptane backbone with two methyl groups located at the second and sixth carbon atoms, a chlorine atom at the fifth position, and an alkyne functional group (triple bond) between the first and second carbon atoms. Its structural formula can be represented as follows:

text
CH3 |CH3-CH-CH≡C-CH-CH2-CH3 | Cl

This compound is primarily used in organic synthesis and has garnered interest due to its potential biological activity.

Typical of alkynes and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Addition Reactions: The triple bond can undergo electrophilic addition reactions, allowing for the introduction of functional groups.
  • Elimination Reactions: Under certain conditions, it may also participate in elimination reactions to form alkenes or other alkynes.

Example Reaction

A notable example involves the reaction of 5-chloro-2,6-dimethylhept-1-en-3-yne with a strong base, leading to the formation of an alkyne via dehydrohalogenation.

  • Antimicrobial Activity: Halogenated alkenes and alkynes are known for their potential antibacterial and antifungal properties.
  • Cytotoxicity: Some similar compounds have shown cytotoxic effects against various cancer cell lines.

Further studies are necessary to elucidate the specific biological effects of 5-chloro-2,6-dimethylhept-1-en-3-yne.

The synthesis of 5-chloro-2,6-dimethylhept-1-en-3-yne can be achieved through several methods:

  • Halogenation of Alkynes: Starting from 2,6-dimethylhept-1-en-3-yne, chlorination can be performed using chlorine gas or thionyl chloride under controlled conditions.
  • Grignard Reactions: Utilizing Grignard reagents with suitable precursors can facilitate the formation of this compound through nucleophilic substitution.
  • Acetylene Chemistry: The synthesis may also involve the reaction of t-butylacetylene with acrolein followed by chlorination to yield the desired product .

5-Chloro-2,6-dimethylhept-1-en-3-yne finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug design due to its structural characteristics that may confer biological activity.
  • Material Science: Investigated for its properties in developing new materials or polymers.

Similar Compounds: Comparison

Several compounds share structural similarities with 5-chloro-2,6-dimethylhept-1-en-3-yne. Here are some notable examples:

Compound NameStructureUnique Features
2,6-Dimethylhept-1-en-3-yneStructureLacks chlorine; serves as a base structure
1-Chloro-6,6-dimethylhept-2-en-4-yneStructureDifferent position for chlorine; more stable
5-Bromo-2,6-dimethylhept-1-en-3-yneStructureBromine instead of chlorine; may exhibit different reactivity

Uniqueness

The presence of chlorine at the fifth position distinguishes 5-chloro-2,6-dimethylhept-1-en-3-yne from other similar compounds. This substitution can affect its reactivity and biological properties compared to its analogs.

XLogP3

3.8

Exact Mass

156.0705781 g/mol

Monoisotopic Mass

156.0705781 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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